N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
2093153-97-8
VCID:
VC0536646
InChI:
InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3
SMILES:
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN
Molecular Formula:
C40H80N2O16
Molecular Weight:
845.08
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
CAS No.: 2093153-97-8
Cat. No.: VC0536646
Molecular Formula: C40H80N2O16
Molecular Weight: 845.08
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 2093153-97-8 |
| Molecular Formula | C40H80N2O16 |
| Molecular Weight | 845.08 |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3 |
| Standard InChI Key | HDYQXCFGWDQGRX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN |
| Appearance | Solid powder |
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